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Compound of Interest

Compound Name: Chmfl-abl-053

Cat. No.: B606656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chmfl-abl-053 has emerged as a potent, orally available inhibitor targeting the BCR-ABL

fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] Beyond its primary target,

it also demonstrates significant activity against SRC and p38 kinases.[1][3] Understanding the

selectivity profile of a kinase inhibitor is paramount in drug development to anticipate potential

therapeutic benefits and off-target effects. This guide provides an objective comparison of

Chmfl-abl-053's performance against a panel of kinases, supported by key experimental data

and methodologies.

Data Presentation: Kinase Inhibition Profile
The inhibitory activity of Chmfl-abl-053 has been quantified against several kinases using

biochemical assays. The following table summarizes the half-maximal inhibitory concentration

(IC50) and growth inhibition (GI50) values, providing a clear comparison of its potency and

selectivity.
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Target Kinase IC50 / GI50 (nM) Assay Type Reference

Primary Targets

p38α 62 Biochemical [1][3]

ABL1 70 Biochemical [1][2][3]

SRC 90 Biochemical [1][3]

Other Kinases

DDR1 292 Biochemical [3]

DDR2 457 Biochemical [3]

c-KIT > 10,000 Biochemical [2][3][4]

CML Cell Lines

K562 14
Cellular (Anti-

proliferative)
[1][2][4]

MEG-01 16
Cellular (Anti-

proliferative)
[1][2]

KU812 25
Cellular (Anti-

proliferative)
[1][2][4]

Key Observations:

Chmfl-abl-053 demonstrates high potency against its three primary targets: ABL1, SRC, and

p38α.[1][3]

The compound shows significantly lower potency against DDR1 and DDR2, indicating a

degree of selectivity.[3]

Notably, Chmfl-abl-053 displays a lack of significant activity against c-KIT, a common off-

target for many BCR-ABL inhibitors.[2][4]

The high selectivity of Chmfl-abl-053 is further highlighted by a low S score (1) of 0.02 in a

kinome-wide scan.[2][4]
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In cellular assays, Chmfl-abl-053 effectively inhibits the proliferation of various CML cell

lines at low nanomolar concentrations.[1][2][4]

Experimental Protocols
The selectivity of Chmfl-abl-053 was primarily determined using established, high-throughput

screening methodologies.

Invitrogen SelectScreen® Biochemical Assay
This assay platform was utilized to determine the IC50 values against a panel of purified

kinases, including ABL1, SRC, p38α, DDR1, and DDR2.[3]

Principle: The assay quantifies the ability of a compound to inhibit the enzymatic activity of a

specific kinase. It typically involves a purified kinase, a specific substrate (often a peptide),

and ATP. The amount of phosphorylated substrate generated is measured, often using

fluorescence or luminescence-based detection methods.

General Protocol:

The kinase, its specific substrate, and ATP are combined in the wells of a microplate.

Chmfl-abl-053 is added at various concentrations.

The reaction is allowed to proceed for a defined incubation period at room temperature.

A detection reagent is added to stop the kinase reaction and generate a signal (e.g.,

luminescence) that is proportional to the amount of ADP produced, which is inversely

proportional to the kinase activity.[5]

The signal is read by a plate reader, and the data is used to calculate IC50 values,

representing the concentration of the inhibitor required to reduce kinase activity by 50%.

DiscoveRx KinomeScan™ Technology
A comprehensive kinome-wide selectivity profiling was performed using the DiscoveRx

KinomeScan platform, which screened Chmfl-abl-053 against 468 kinases at a concentration

of 1 µM.[4]
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Principle: This is a binding assay, not an enzymatic assay. It measures the ability of a test

compound to compete with an immobilized, active-site directed ligand for binding to the

kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified.

General Protocol:

A DNA-tagged kinase is incubated with the test compound (Chmfl-abl-053) and a ligand-

coupled solid support.

During equilibration, the compound and the immobilized ligand compete for binding to the

kinase.

The amount of kinase bound to the solid support is quantified using quantitative PCR

(qPCR) of the DNA tag.

The results are reported as "percent of control," where a lower percentage indicates

stronger binding of the compound to the kinase.[4]

Mandatory Visualization
The following diagrams illustrate the key signaling pathway affected by Chmfl-abl-053 and the

general workflow for assessing its kinase selectivity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b606656?utm_src=pdf-body
https://www.researchgate.net/publication/291340352_Discovery_of_2-3-Amino-4-methylphenylamino-N-2-methyl-5-3-trifluoromethylbenzamidophenyl-4-methylaminopyrimidine-5-carboxamide_CHMFL-ABL-053_as_a_Potent_Selective_and_Orally_Available_BCR-ABLSRCp38_Ki
https://www.benchchem.com/product/b606656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

BCR-ABL
(Constitutively Active Kinase)

Grb2/Sos STAT5 Crkl

Ras

Raf

MEK

ERK

Cell Proliferation
& Survival

Chmfl-abl-053

 Inhibition

Click to download full resolution via product page

Caption: BCR-ABL signaling pathway targeted by Chmfl-abl-053.
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Caption: General workflow for kinome-wide selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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